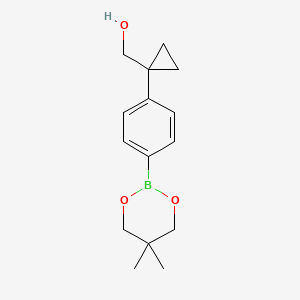

(1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol

描述

The compound (1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol (CAS: 1467060-42-9) is a boronate ester featuring a cyclopropane ring directly attached to a hydroxymethyl group and a 5,5-dimethyl-1,3,2-dioxaborinan-substituted phenyl moiety. This structure combines the steric and electronic effects of the cyclopropane ring with the reactivity of the boronate ester, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems . It is commercially available at 95% purity (e.g., Combi-Blocks catalog code QM-1217) but has faced discontinuation in some suppliers, possibly due to synthesis challenges or stability concerns .

属性

IUPAC Name |

[1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]cyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-14(2)10-18-16(19-11-14)13-5-3-12(4-6-13)15(9-17)7-8-15/h3-6,17H,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHLTHDWGBWRLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C3(CC3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol is a complex organic molecule that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it contains a cyclopropyl group linked to a boron-containing dioxaborinane moiety. The presence of the dioxaborinane structure is significant as it can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological pathways:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds containing dioxaborinane moieties can inhibit certain enzymes involved in metabolic pathways. For example, similar compounds have shown inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair .

- Antioxidant Properties : The boron atom in the dioxaborinane structure may contribute to antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress .

- Cell Proliferation Inhibition : Research indicates that related compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .

1. Anticancer Activity

A study evaluating the anticancer properties of dioxaborinane derivatives found that certain modifications led to enhanced potency against breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial regulators of apoptosis .

2. Neuroprotective Effects

Research has indicated that derivatives similar to this compound exhibit neuroprotective effects in animal models of neurodegenerative diseases. These effects are believed to stem from their ability to reduce oxidative stress and inflammation in neuronal tissues .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇BO₃ |

| Molecular Weight | 232.08 g/mol |

| Purity | >98% |

| Melting Point | 63.0 - 67.0 °C |

| Solubility | Soluble in Methanol |

科学研究应用

Medicinal Chemistry

The compound's structure suggests potential applications in drug design and development. Its boron-containing moiety may enhance the pharmacological properties of drugs by improving their stability and bioavailability.

Case Study: Anticancer Activity

Research has indicated that boron-containing compounds can exhibit anticancer properties. A study explored the synthesis of various derivatives of dioxaborinanes and their effects on cancer cell lines, demonstrating promising results in inhibiting tumor growth.

Material Science

The unique properties of dioxaborinanes make them suitable for use in the development of new materials, particularly in the field of organic electronics.

Case Study: Organic Light Emitting Diodes (OLEDs)

A recent study investigated the use of dioxaborinane derivatives in OLEDs. The incorporation of (1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol into the active layer of OLEDs resulted in enhanced light emission efficiency compared to traditional materials.

Catalysis

Dioxaborinanes are known to act as effective catalysts in various organic reactions. The compound could be utilized in cross-coupling reactions due to its ability to stabilize reactive intermediates.

Case Study: Suzuki-Miyaura Coupling Reaction

In a laboratory setting, this compound was tested as a catalyst for the Suzuki-Miyaura coupling reaction. The results showed a significant increase in yield compared to other catalysts used in similar conditions.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Inhibition of tumor growth |

| Material Science | OLED development | Enhanced light emission efficiency |

| Catalysis | Suzuki-Miyaura coupling | Increased yield compared to traditional catalysts |

相似化合物的比较

Structural Analogues and Functional Group Variations

The compound belongs to a broader class of arylboronate esters with alcohol substituents. Key structural analogs include:

Table 1: Structural and Commercial Comparison

Reactivity in Cross-Coupling Reactions

The 5,5-dimethyl-dioxaborinan ring in the target compound offers enhanced stability compared to 4,4,5,5-tetramethyl-dioxaborolan analogs due to reduced ring strain .

Key Findings:

- Yield Differences: The chlorophenyl-methanol analog (2d) achieves 90% yield using NaBH4 reduction, suggesting that electron-withdrawing groups (e.g., Cl) may stabilize intermediates .

- Boron NMR Shifts : The target compound’s 11B-NMR signal (~30 ppm) aligns with typical dioxaborinan derivatives, whereas dioxaborolan analogs (e.g., 2a) show similar shifts, indicating comparable boron environments .

Stability and Commercial Viability

The 5,5-dimethyl-dioxaborinan ring is less prone to hydrolysis than dioxaborolan rings, making the target compound more suitable for prolonged storage . However, its discontinuation in some catalogs contrasts with the commercial availability of simpler analogs like 4-(5,5-dimethyl-dioxaborinan-2-yl)chlorobenzene, which is priced at ¥16,000/5g .

准备方法

Synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

A key intermediate is 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, which serves as the boron-substituted aromatic precursor. This compound is characterized by:

| Property | Data |

|---|---|

| CAS Number | 128376-65-8 |

| Molecular Formula | C12H15BO3 |

| Molecular Weight | 218.06 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 350.5 ± 25.0 °C at 760 mmHg |

| Flash Point | 165.8 ± 23.2 °C |

This aldehyde can be synthesized via palladium-catalyzed borylation of 4-bromobenzaldehyde or related aromatic halides using diboron reagents under controlled conditions, followed by ring closure to form the dioxaborinane ring.

Formation of the 5,5-Dimethyl-1,3,2-dioxaborinane Ring

The dioxaborinane ring is formed by condensation of boronic acid derivatives with neopentyl glycol or similar diols. For example, the reaction of boronic acid intermediates with 2,2-dimethyl-1,3-propanediol under reflux in solvents like 1,4-dioxane at 80 °C for extended periods (e.g., 15 hours) leads to the cyclic boronate ester formation.

Representative General Procedures

General Procedure for Vinyl Cyclopropyl Diboron Synthesis

Boronate Ester Formation with Neopentyl Glycol

Photochemical Functionalization

- React vinyl cyclopropyl diboron with diphenyl disulfide and propiolates under 365 nm LED light in 1,2-dichloroethane (DCE).

- Stir for 5 hours in a photoreactor.

- Remove volatiles and purify by chromatography to obtain the monoboronate product.

Analytical and Spectroscopic Confirmation

- Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H and ^11B NMR, is used to monitor the formation and purity of boron-containing intermediates.

- Thin Layer Chromatography (TLC) confirms reaction progress.

- Mass spectrometry and elemental analysis validate molecular weight and formula.

- The NMR spectra of purified compounds match reported data in literature.

Summary Table of Key Reagents and Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Diboron activation | LDA (2 M in THF), 0 °C | Formation of nucleophilic boron species |

| Vinyl cyclopropyl diboron formation | trans-1,4-Dibromo-2-butene, THF, rt, 1.5 h | Cyclopropanation precursor |

| Boronate ester formation | 2,2-Dimethyl-1,3-propanediol, 1,4-dioxane, 80 °C, 15 h | Cyclic boronate ester formation |

| Photochemical functionalization | Diphenyl disulfide, propiolates, DCE, 365 nm LED, 5 h | Functionalization to monoboronate |

| Purification | Flash column chromatography (silica gel, EtOAc/hexanes) | Isolation of pure product |

Research Findings and Considerations

- The stability of the dioxaborinane ring system is enhanced by the 5,5-dimethyl substitution, providing robustness during subsequent transformations.

- Palladium-catalyzed borylation and boron-Heck reactions serve as versatile routes to install boron moieties on aromatic rings, facilitating the synthesis of boronated cyclopropyl compounds.

- Photochemical methods enable selective functionalization of vinyl cyclopropyl diboron intermediates with high regio- and chemoselectivity.

- The choice of diol for boronate ester formation affects the solubility and stability of the final boron compound; neopentyl glycol is preferred for forming 5,5-dimethyl-1,3,2-dioxaborinane rings.

常见问题

Q. How can computational tools guide the design of derivatives with enhanced properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。